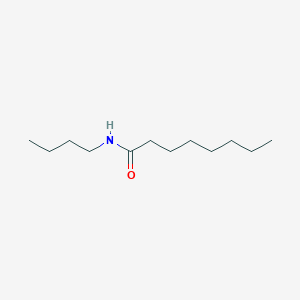

n-Butyloctanamide

Description

n-Butyloctanamide (N-(n-butyl)octanamide) is a primary amide characterized by an octanoyl backbone substituted with an n-butyl group at the nitrogen atom. Synthesized via the reaction of n-butylamine with an appropriate acid chloride, this compound has been studied for its chemical reactivity under acidic conditions, particularly in the context of hydride abstraction and isomerization reactions . Key physical properties, such as melting and boiling points, are determined using advanced analytical techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .

Properties

CAS No. |

24928-30-1 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-butyloctanamide |

InChI |

InChI=1S/C12H25NO/c1-3-5-7-8-9-10-12(14)13-11-6-4-2/h3-11H2,1-2H3,(H,13,14) |

InChI Key |

YWTVKALTZBSCHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Primary vs.

- Alkyl Chain Effects : Longer alkyl chains (e.g., n-decyl, n-tridecyl) increase melting points and modulate reactivity via inductive effects, which stabilize intermediates in acid-catalyzed reactions .

Reactivity in Acid-Catalyzed Cleavage

This compound’s inertness contrasts sharply with reactive secondary amides like Id and le. For example:

- Secondary Amides (Id, le) : Undergo acid-catalyzed cleavage to yield distinct products, driven by the inductive effect of the amide salt group at specific carbon positions .

- Primary Amides (e.g., this compound) : Steric hindrance and electrostatic repulsion prevent hydride abstraction, a critical step in isomerization or cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.